

Application Notes and Protocols: (2R,3S)-Estracept Analytical Standard

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Compound of Interest

Compound Name: (2R,3S)-E1R

Cat. No.: B15618572

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Product Name: (2R,3S)-Estracept Analytical Standard

Synonyms: **(2R,3S)-E1R** (Hypothetical) Chemical Formula: $C_{20}H_{24}N_2O_2$ (Hypothetical)

Molecular Weight: 336.42 g/mol (Hypothetical) Stereochemistry: (2R,3S)

Introduction

(2R,3S)-Estracept is a high-purity analytical standard for a novel, potent, and selective estrogen receptor modulator (SERM). Its specific (2R,3S) stereoisomeric configuration is crucial for its pharmacological activity, making accurate and precise quantification of this specific isomer essential in research and drug development. These application notes provide detailed protocols for the quantification of (2R,3S)-Estracept in biological matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a widely used technique for such analyses.^{[1][2]} The methodologies outlined are intended for researchers, scientists, and drug development professionals to ensure reliable and reproducible results.

Physicochemical Properties and Storage

Proper handling and storage of the analytical standard are critical to maintain its integrity and ensure accurate experimental outcomes.

Property	Value
Appearance	White to off-white solid
Purity (HPLC)	≥99.5%
Solubility	Soluble in Methanol, Acetonitrile, DMSO
Storage Conditions	-20°C, protected from light and moisture
Stability	Stable for at least 2 years under recommended conditions

Experimental Protocols

The following protocols provide a detailed methodology for the quantification of (2R,3S)-Estracept in human plasma.

- Primary Stock Solution (1 mg/mL):
 - Accurately weigh 1 mg of (2R,3S)-Estracept analytical standard.
 - Dissolve in 1 mL of methanol to obtain a 1 mg/mL stock solution.
 - Vortex for 30 seconds to ensure complete dissolution.
 - Store at -20°C.
- Working Standard Solutions:
 - Perform serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at concentrations of 100 µg/mL and 10 µg/mL.
- Calibration Curve Standards (0.1 - 100 ng/mL):
 - Spike the working standard solutions into blank, drug-free human plasma to prepare calibration standards at concentrations of 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL.
- Quality Control (QC) Samples:

- Prepare QC samples in blank human plasma at three concentration levels: Low (0.3 ng/mL), Medium (8 ng/mL), and High (80 ng/mL).

This protocol is designed for the extraction of (2R,3S)-Estracept from a 200 μ L plasma sample.

- Sample Pre-treatment:
 - To 200 μ L of plasma sample (calibration standard, QC, or unknown), add 20 μ L of an internal standard working solution (e.g., deuterated (2R,3S)-Estracept-d4 at 50 ng/mL).
 - Add 200 μ L of 4% phosphoric acid in water and vortex.
- SPE Cartridge Conditioning:
 - Use a suitable mixed-mode cation exchange SPE cartridge.
 - Condition the cartridge sequentially with 1 mL of methanol followed by 1 mL of water.
- Sample Loading:
 - Load the pre-treated sample onto the conditioned SPE cartridge.
- Washing:
 - Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
- Elution:
 - Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
- Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 μ L of the mobile phase (see section 3.3) for HPLC-MS/MS analysis.

HPLC-MS/MS Analytical Method

The following table summarizes the optimized parameters for the HPLC-MS/MS analysis of (2R,3S)-Estracept.

Parameter	Condition
HPLC System	Agilent 1290 Infinity II or equivalent
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient Elution	0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 µL
Mass Spectrometer	Sciex QTRAP 6500+ or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	(2R,3S)-Estracept: 337.2 -> 118.1; (2R,3S)-Estracept-d4 (IS): 341.2 -> 122.1
Declustering Potential	80 V
Collision Energy	25 eV

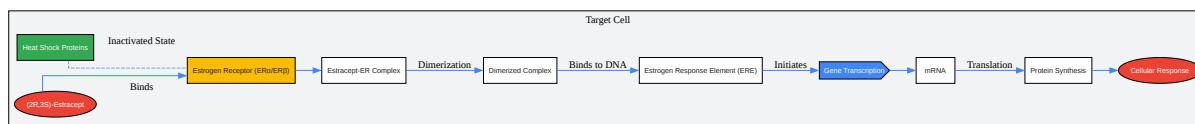
Data Analysis and Validation

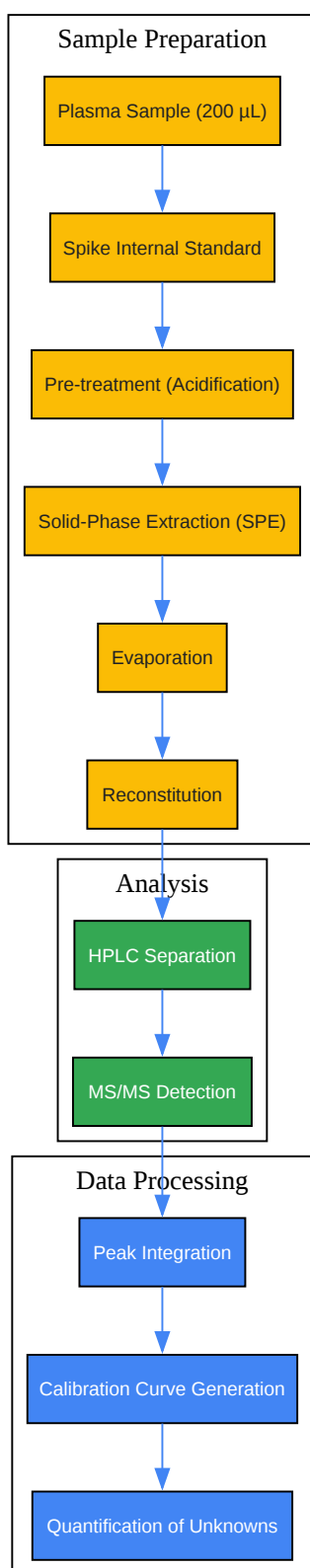
The analytical method should be validated according to relevant regulatory guidelines.^[3] Key validation parameters are summarized below.

Validation Parameter	Acceptance Criteria
Linearity (r^2)	≥ 0.99
Accuracy	Within $\pm 15\%$ of nominal concentration ($\pm 20\%$ for LLOQ)
Precision (CV%)	$\leq 15\%$ ($\leq 20\%$ for LLOQ)
Recovery	Consistent, precise, and reproducible
Matrix Effect	Within acceptable limits

Diagrams

The following diagram illustrates a simplified signaling pathway for estrogen receptors, which are the putative targets of (2R,3S)-Estracept.





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References

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